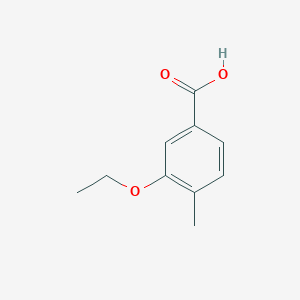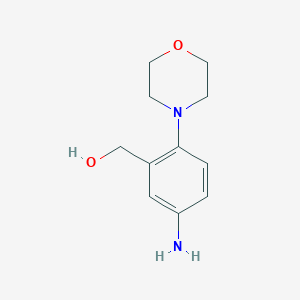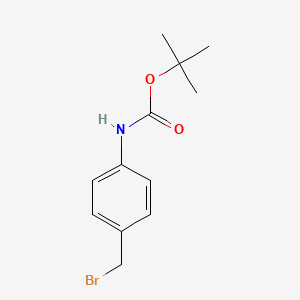
tert-Butyl (4-(bromomethyl)phenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-(bromomethyl)phenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds and has been utilized in different organic synthesis processes. It is related to a class of compounds where the tert-butyl group is used to protect the carbamate moiety during reactions, providing stability and selectivity in synthetic pathways .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl N-hydroxycarbamate as a starting material, reacting with aldehydes or other suitable precursors. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid, demonstrating their utility as N-(Boc)-protected nitrones . Enantioselective syntheses, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, have been achieved through key steps like iodolactamization, highlighting the compound's importance in the synthesis of CCR2 antagonists . Additionally, tert-butyl carbamate derivatives have been synthesized through asymmetric Mannich reactions, showcasing their versatility in creating chiral amino carbonyl compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen of the carbamate. This structural feature is crucial for the stability of the compound and its reactivity in various chemical transformations. For example, the tert-butyl group in tert-butyl phenylazocarboxylates facilitates the generation of aryl radicals through radical reactions . The tert-butyl group also plays a significant role in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, leading to optically pure enantiomers .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a wide range of chemical reactions. They can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions, as well as radical reactions such as oxygenation, halogenation, and aryl-aryl coupling . The tert-butyl group can be removed post-reaction to yield the desired amine products, as seen in the synthesis of N-tert-butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines . The hetero-Cope rearrangement has been employed to synthesize water-soluble stable free radicals from tert-butylhydroxylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's solubility and stability. For instance, the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate involves a Suzuki cross-coupling reaction, and the resulting compound's structure and properties are confirmed through various spectroscopic methods . The stability of these compounds in different conditions, such as pH levels, is also a critical aspect of their chemical properties, as demonstrated by the persistence of the parent carboxylic acid of a water-soluble nitroxide in water at pH 1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Tert-Butyl (4-(bromomethyl)phenyl)carbamate and its derivatives are primarily used in various synthetic chemical reactions. For instance, in asymmetric Mannich reactions, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized to synthesize chiral amino carbonyl compounds, demonstrating the role of tert-butyl carbamates in producing enantiomerically pure substances (Yang, Pan, & List, 2009). Similarly, tert-butyl carbamates are effectively deprotected using aqueous phosphoric acid, highlighting their utility in selective synthetic processes where other acid-sensitive groups are present (Li et al., 2006).
Antimicrobial Activity
Derivatives of tert-butyl carbamates have been explored for their antimicrobial properties. For example, substituted phenyl azetidines, synthesized using tert-butyl carbamates, have been screened for antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Biologically Active Compounds
Tert-butyl carbamates play a crucial role in the synthesis of biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), a drug used in cancer therapy. The synthesis and optimization of such intermediates demonstrate the importance of tert-butyl carbamates in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(bromomethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFFCPRGVVQWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634246 | |
| Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(bromomethyl)phenyl)carbamate | |
CAS RN |
239074-27-2 | |
| Record name | tert-Butyl [4-(bromomethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)aniline, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



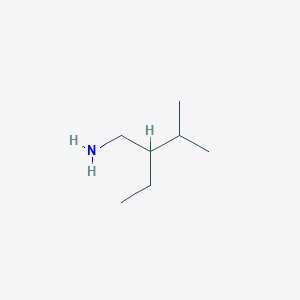
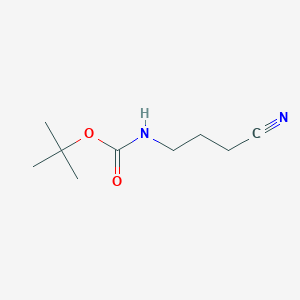
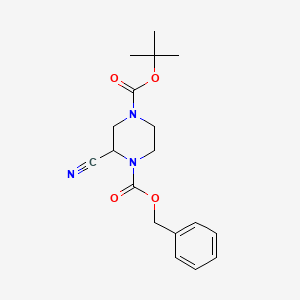
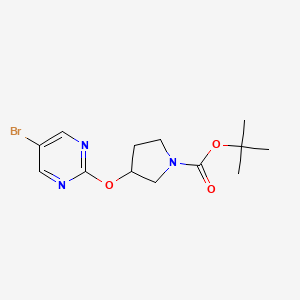
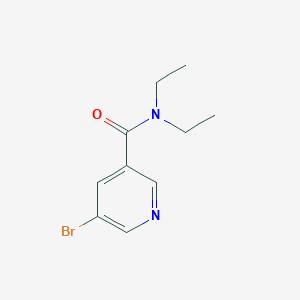
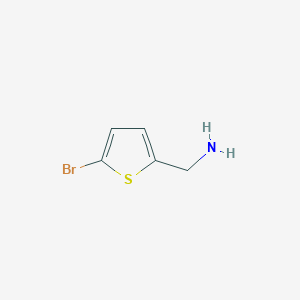
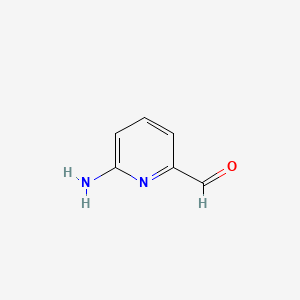
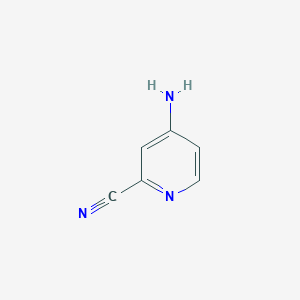
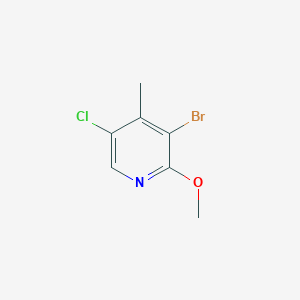
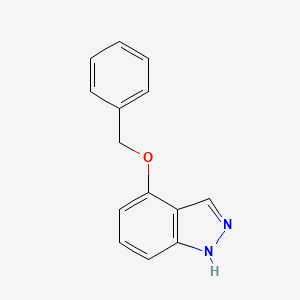
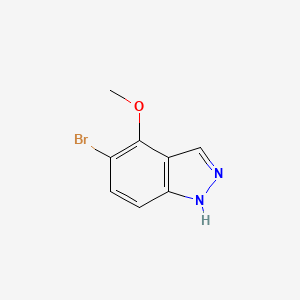
![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)
